molecular formula C20H29BrN4 B14866582 4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)quinoline hydrobromide

4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)quinoline hydrobromide

Cat. No.: B14866582
M. Wt: 405.4 g/mol
InChI Key: STLHWFCDHDHSAQ-UHFFFAOYSA-N
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Description

4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)quinoline hydrobromide is a complex organic compound that features a quinoline core substituted with piperazine and piperidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)quinoline hydrobromide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of piperazine and piperidine substituents. The final step involves the formation of the hydrobromide salt.

    Quinoline Core Synthesis: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Substitution with Piperazine and Piperidine: The quinoline core is then subjected to nucleophilic substitution reactions to introduce the piperazine and piperidine groups. This step requires the use of appropriate alkylating agents and bases to facilitate the substitution.

    Formation of Hydrobromide Salt: The final compound is obtained by treating the substituted quinoline with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This includes the use of high-efficiency reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)quinoline hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinoline core or the substituents.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Alkyl halides and bases like sodium hydride or potassium carbonate are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce various alkyl or aryl groups.

Scientific Research Applications

4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)quinoline hydrobromide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of cellular processes and interactions.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)quinoline hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and piperidine groups may enhance the compound’s binding affinity and specificity for these targets, leading to its biological effects. The quinoline core may also play a role in the compound’s activity by interacting with nucleic acids or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylpiperazin-1-yl)quinoline: Lacks the piperidine substituent, which may affect its biological activity.

    2-(4-Methylpiperidin-1-yl)quinoline: Lacks the piperazine substituent, which may influence its binding properties.

    4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)quinoline: The free base form of the compound without the hydrobromide salt.

Uniqueness

4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)quinoline hydrobromide is unique due to the presence of both piperazine and piperidine groups, which may enhance its binding affinity and specificity for molecular targets. The hydrobromide salt form may also improve its solubility and stability, making it more suitable for certain applications.

Properties

Molecular Formula

C20H29BrN4

Molecular Weight

405.4 g/mol

IUPAC Name

4-(4-methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)quinoline;hydrobromide

InChI

InChI=1S/C20H28N4.BrH/c1-16-7-9-24(10-8-16)20-15-19(23-13-11-22(2)12-14-23)17-5-3-4-6-18(17)21-20;/h3-6,15-16H,7-14H2,1-2H3;1H

InChI Key

STLHWFCDHDHSAQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC3=CC=CC=C3C(=C2)N4CCN(CC4)C.Br

Origin of Product

United States

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